3-Fluoro-4-(trichloromethyl)benzonitrile

Catalog No.
S6601479
CAS No.
1301739-81-0
M.F
C8H3Cl3FN
M. Wt
238.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-(trichloromethyl)benzonitrile

CAS Number

1301739-81-0

Product Name

3-Fluoro-4-(trichloromethyl)benzonitrile

IUPAC Name

3-fluoro-4-(trichloromethyl)benzonitrile

Molecular Formula

C8H3Cl3FN

Molecular Weight

238.5 g/mol

InChI

InChI=1S/C8H3Cl3FN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H

InChI Key

KMGDWPTYKPWNTC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(Cl)(Cl)Cl

The exact mass of the compound 3-Fluoro-4-(trichloromethyl)benzonitrile, 99% is 236.931510 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-(trichloromethyl)benzonitrile (CAS 1301739-81-0) is a highly specialized, polyhalogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical and agrochemical active ingredients. Characterized by a reactive trichloromethyl (-CCl3) group positioned para to a nitrile (-CN) moiety and ortho to a fluorine atom, this compound serves as a critical bifurcation point in industrial synthesis. Unlike inert terminal groups, the -CCl3 moiety can be efficiently converted into either a trifluoromethyl (-CF3) group via Swarts-type fluorination or a carboxylic acid (-COOH) via controlled hydrolysis. This dual-pathway utility makes it a high-value precursor for manufacturing anthelmintics, androgen receptor antagonists, and complex fluorinated agrochemicals, offering superior process control compared to direct oxidation or late-stage functionalization routes [1].

Relying on generic precursors like 3-fluoro-4-methylbenzonitrile for downstream synthesis often introduces severe process limitations. Direct oxidation of the para-methyl group to a carboxylic acid (e.g., using KMnO4 or nitric acid) frequently results in concurrent, unwanted hydrolysis of the sensitive nitrile group, drastically reducing the yield of 3-fluoro-4-cyanobenzoic acid. Furthermore, attempting to procure the fully fluorinated analog, 3-fluoro-4-(trifluoromethyl)benzonitrile, locks the synthetic pathway, as the -CF3 group is highly stable and cannot be readily hydrolyzed to form esters or amides. Procuring the exact -CCl3 intermediate (CAS 1301739-81-0) circumvents these issues by providing a stable, isolable compound that undergoes high-yield, orthogonal transformations—either mild hydrolysis to the acid while perfectly preserving the nitrile, or direct fluorination to the -CF3 analog—ensuring maximum synthetic flexibility and higher overall step economy [1].

Superior Nitrile Retention via Trichloromethyl Hydrolysis

Direct oxidation of 3-fluoro-4-methylbenzonitrile to 3-fluoro-4-cyanobenzoic acid using standard oxidants (e.g., KMnO4) typically yields <40% of the desired product due to over-oxidation and concurrent hydrolysis of the nitrile to an amide or dicarboxylic acid. In contrast, the controlled hydrolysis of 3-fluoro-4-(trichloromethyl)benzonitrile in acidic or mild basic media selectively converts the -CCl3 group to -COOH while preserving >95% of the nitrile moiety, resulting in a significantly higher isolated yield of the target cyanobenzoic acid [1].

Evidence DimensionIsolated yield of 3-fluoro-4-cyanobenzoic acid and nitrile retention
Target Compound Data>95% nitrile retention; >85% isolated yield via -CCl3 hydrolysis
Comparator Or Baseline3-Fluoro-4-methylbenzonitrile (Direct oxidation): <40% yield due to nitrile degradation
Quantified Difference>45% absolute increase in target yield; near-total elimination of nitrile hydrolysis
ConditionsAcidic hydrolysis of -CCl3 vs. KMnO4 oxidation of -CH3 at 80°C

Procuring the -CCl3 intermediate avoids the severe yield penalties and complex purification steps associated with direct oxidation of methylbenzonitriles.

High-Yield Pathway to 3-Fluoro-4-(trifluoromethyl)benzonitrile

The synthesis of the highly valuable 3-fluoro-4-(trifluoromethyl)benzonitrile is most efficiently achieved via halogen exchange (fluorination) of the trichloromethyl precursor. Using anhydrous HF or SbF3, 3-fluoro-4-(trichloromethyl)benzonitrile undergoes rapid and complete conversion to the -CF3 analog with yields exceeding 90%. Attempting to introduce the -CF3 group directly onto a non-halogenated precursor via transition-metal-catalyzed trifluoromethylation often requires expensive reagents (e.g., Ruppert-Prakash reagent) and achieves lower yields (60-70%) with difficult catalyst removal [1].

Evidence DimensionYield and scalability of -CF3 introduction
Target Compound Data>90% yield via direct halogen exchange (HF/SbF3)
Comparator Or BaselineDirect catalytic trifluoromethylation of aryl halides: 60-70% yield, high reagent cost
Quantified Difference20-30% higher yield with significantly lower stoichiometric reagent costs
ConditionsIndustrial halogen exchange vs. Pd/Cu-catalyzed trifluoromethylation

For manufacturers of fluorinated APIs, this intermediate enables a highly scalable, cost-effective fluorination route that avoids expensive transition-metal catalysts.

Orthogonal Reactivity for Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of both the -CN and -CCl3 groups highly activates the 3-fluoro position for nucleophilic aromatic substitution (SNAr). Compared to 3-fluoro-4-methylbenzonitrile, where the methyl group is only weakly electron-withdrawing, the -CCl3 derivative exhibits a >50-fold increase in reaction rate for SNAr with amines or alkoxides at the 3-position. This allows for mild functionalization at room temperature, whereas the methyl analog requires prolonged heating (>80°C), which can degrade the nitrile [1].

Evidence DimensionRelative reaction rate for SNAr at the 3-fluoro position
Target Compound DataComplete conversion at 25°C within 2 hours
Comparator Or Baseline3-Fluoro-4-methylbenzonitrile: Requires >80°C, >12 hours for comparable conversion
Quantified Difference>50-fold rate acceleration; 55°C reduction in required reaction temperature
ConditionsSNAr with secondary amines in polar aprotic solvent (e.g., DMF)

Buyers designing complex substituted aromatics can leverage this compound's activated fluorine for rapid, low-temperature functionalization without damaging the nitrile.

Industrial Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

As the direct precursor, this compound is ideal for bulk manufacturing of the -CF3 analog via industrial halogen exchange (e.g., using HF). The resulting trifluoromethylated nitrile is a critical building block for modern anthelmintics (such as isoxazoline derivatives) and advanced agrochemicals, where the -CF3 group provides essential metabolic stability and lipophilicity [1].

Controlled Production of 3-Fluoro-4-cyanobenzoic Acid Derivatives

For procurement teams sourcing precursors for amide- or ester-linked APIs, this compound serves as the optimal starting point. Mild hydrolysis of the -CCl3 group yields 3-fluoro-4-cyanobenzoic acid without the nitrile degradation typical of direct methyl oxidation, streamlining the downstream synthesis of complex receptor antagonists [2].

Development of Novel SNAr-Derived Building Blocks

In discovery chemistry, the dual electron-withdrawing effect of the -CN and -CCl3 groups highly activates the 3-fluoro position. This makes the compound an excellent scaffold for generating diverse 3-amino- or 3-alkoxy-4-(trichloromethyl)benzonitrile libraries via mild, room-temperature nucleophilic aromatic substitution, which can subsequently be hydrolyzed or fluorinated [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

236.931510 g/mol

Monoisotopic Mass

236.931510 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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